molecular formula C14H12O6 B089247 Ethyl 7-acetoxycoumarin-3-carboxylate CAS No. 13209-77-3

Ethyl 7-acetoxycoumarin-3-carboxylate

Cat. No. B089247
CAS RN: 13209-77-3
M. Wt: 276.24 g/mol
InChI Key: SKVJGNVETVRDTL-UHFFFAOYSA-N
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Description

Ethyl 7-acetoxycoumarin-3-carboxylate (7-OAC) is a synthetic coumarin derivative that has been studied extensively for its biological activities. It is a white crystalline solid that is soluble in water and organic solvents. 7-OAC has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as a therapeutic agent in the treatment of bacterial and viral infections.

Mechanism of Action

Target of Action

Ethyl 7-acetoxycoumarin-3-carboxylate, also known as Ethyl 7-acetoxy-2-oxo-2H-chromene-3-carboxylate, primarily targets esterases . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and neurotransmitters.

Mode of Action

This compound acts as a fluorogenic substrate for esterases . When hydrolyzed by esterases, it acts as a pH indicator . The interaction of the compound with esterases leads to changes in its structure, resulting in a shift in the pH that can be detected using fluorescence .

Pharmacokinetics

It is known to be soluble in dmf, dmso, and alcohols , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The hydrolysis of Ethyl 7-acetoxycoumarin-3-carboxylate by esterases results in a change in pH, which can be detected using fluorescence . This makes it a useful tool for studying the activity of esterases and potentially for detecting changes in pH in biological systems.

Action Environment

The action of Ethyl 7-acetoxycoumarin-3-carboxylate is likely to be influenced by various environmental factors. For instance, the activity of esterases can be affected by pH, temperature, and the presence of other substances that can interact with the enzyme. Furthermore, the compound’s fluorescence properties might be influenced by the local environment, including pH and the presence of other fluorescent substances. The compound should be stored at a temperature of 2-8°C to maintain its stability.

properties

IUPAC Name

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJGNVETVRDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350912
Record name Ethyl 7-acetoxycoumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-acetoxycoumarin-3-carboxylate

CAS RN

13209-77-3
Record name Ethyl 7-acetoxycoumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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